4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline
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Overview
Description
The compound “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a derivative of piperazine, which is a class of organic compounds containing a piperazine functional group . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Fluorescence Microscopy in Biological Studies
A study involved synthesizing "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity targeting of 5-HT1A receptors. One derivative exhibited very high affinity for the 5-HT1A receptor, significant fluorescence emission in CHCl3, and negligible fluorescence in aqueous solutions, making it a potential candidate for visualizing 5-HT1A receptors in CHO cells using fluorescence microscopy (Lacivita et al., 2009).
Crystal Structure Analysis
The crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, were analyzed. The study of compound II showed C-H⋯O short contact, leading to the formation of a one-dimensional network, providing insights into the structural arrangement and potential applications in molecular engineering (Ullah & Altaf, 2014).
Antimicrobial Research
New 1,2,4-Triazole derivatives, including those synthesized from reactions involving various primary amines with 4-methoxybenzaldehyde and morpholine or methyl piperazine, were screened for antimicrobial activities. Some derivatives exhibited good or moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Cancer Research and Antioxidant Studies
Berberine derivatives bearing 4-Aryl-1-Piperazine moieties were synthesized and screened for their antioxidant potency and anticancer activities against cervical cancer cell lines. Several compounds demonstrated significant antioxidant potency and anticancer activity, highlighting the potential for developing new therapeutic agents (Mistry, Keum, & Kim, 2015).
Mechanism of Action
Target of Action
The primary target of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors affects the biochemical pathways associated with these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, making it a promising lead compound .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. This is due to the significant role of alpha1-adrenergic receptors in these conditions .
Future Directions
The future directions for research on “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” and similar compounds likely involve further exploration of their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors . This could involve further in vitro and in vivo studies to evaluate their efficacy and safety in the treatment of various disorders.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Related compounds have shown to have effects on various types of cells and cellular processes . For instance, they have been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that similar compounds interact with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-20-11-13-21(14-12-20)34(31,32)26-19-28-23-8-4-3-7-22(23)27(26)30-17-15-29(16-18-30)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGIDZNXABNZMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.